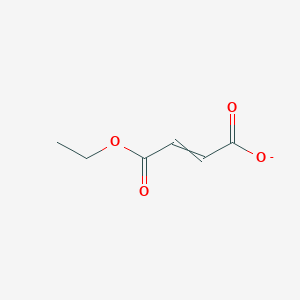
Monoethyl fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monoethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Fumaric acid+Ethanol→Monoethyl fumarate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of supercritical fluid technology has also been explored to improve the removal of by-products and increase the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Monoethyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fumaric acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield succinic acid or its derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Monoethyl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism by which monoethyl fumarate exerts its effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor. NFE2L2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . This pathway is crucial in mediating the compound’s anti-inflammatory and immunomodulatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another ester derivative of fumaric acid, commonly used in the treatment of multiple sclerosis and psoriasis.
Monomethyl fumarate: The active metabolite of dimethyl fumarate, also used in similar therapeutic applications.
Uniqueness
Monoethyl fumarate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other fumarate esters. Its selective activation of the NFE2L2 pathway and differential effects on cellular processes make it a valuable compound for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C6H7O4- |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1 |
Clé InChI |
XLYMOEINVGRTEX-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)






